Cas no 1002128-98-4 ((3-methylfuran-2-yl)boronic acid)

(3-Methylfuran-2-yl)boronic acid is a versatile boronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. The compound features a furan ring substituted with a methyl group at the 3-position and a boronic acid functional group at the 2-position, enhancing its reactivity and selectivity in palladium-catalyzed transformations. Its stability under typical reaction conditions and compatibility with a range of substrates make it a valuable intermediate for pharmaceutical and agrochemical applications. The product is typically supplied as a white to off-white solid with high purity, ensuring consistent performance in synthetic workflows. Proper storage under inert conditions is recommended to maintain stability.
(3-methylfuran-2-yl)boronic acid structure
1002128-98-4 structure
Product Name:(3-methylfuran-2-yl)boronic acid
CAS No:1002128-98-4
MF:C5H7BO3
MW:125.918281793594
MDL:MFCD18383013
CID:5204987
PubChem ID:23423489
Update Time:2025-09-27

(3-methylfuran-2-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, B-(3-methyl-2-furanyl)-
    • (3-methylfuran-2-yl)boronic acid
    • MDL: MFCD18383013
    • Inchi: 1S/C5H7BO3/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3
    • InChI Key: AXNHSQYWVODVSM-UHFFFAOYSA-N
    • SMILES: B(C1=C(C)C=CO1)(O)O

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Additional information on (3-methylfuran-2-yl)boronic acid

(3-methylfuran-2-yl)boronic acid (CAS No. 1002128-98-4): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry

(3-methylfuran-2-yl)boronic acid (CAS No. 1002128-98-4) is a versatile compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This boronic acid derivative, characterized by its 3-methylfuran moiety, offers a range of opportunities for the development of novel pharmaceuticals and materials. In this comprehensive overview, we will delve into the synthesis, properties, and applications of (3-methylfuran-2-yl)boronic acid, highlighting its significance in contemporary research.

Synthesis of (3-methylfuran-2-yl)boronic acid

The synthesis of (3-methylfuran-2-yl)boronic acid has been extensively studied and optimized over the years. One of the most common methods involves the reaction of 3-methylfuran with a boron reagent, such as bis(pinacolato)diboron (B2pin2). This reaction typically proceeds via a palladium-catalyzed borylation process, which is highly efficient and selective. The use of palladium catalysts, such as Pd(dppf)Cl2, in combination with potassium acetate as a base, has been shown to yield excellent results in terms of both yield and purity.

Recent advancements in catalytic systems have further improved the efficiency of this synthesis. For instance, the development of ligand-modified palladium catalysts has led to enhanced selectivity and reduced side reactions. These improvements have not only simplified the synthetic route but also made it more scalable for industrial applications.

Physical and Chemical Properties

(3-methylfuran-2-yl)boronic acid is a white crystalline solid with a molecular weight of 147.14 g/mol. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits characteristic spectroscopic properties that are useful for its identification and characterization. For example, its 1H NMR spectrum shows distinct signals for the furan protons and the methyl group, while its 13C NMR spectrum provides information about the carbon atoms in the molecule.

The boronic acid functional group in (3-methylfuran-2-yl)boronic acid is highly reactive and can participate in various chemical reactions. One of its key properties is its ability to undergo Suzuki-Miyaura coupling reactions with aryl halides or vinyl halides to form biaryls or styrenes. This reaction is widely used in the synthesis of complex organic molecules and pharmaceutical intermediates.

Applications in Medicinal Chemistry

(3-methylfuran-2-yl)boronic acid has found numerous applications in medicinal chemistry due to its structural versatility and reactivity. One of the most significant areas of application is in the development of small molecule inhibitors for various therapeutic targets. For example, compounds derived from (3-methylfuran-2-yl)boronic acid have been explored as inhibitors of protein kinases, which are important targets for cancer therapy.

A recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of (3-methylfuran-2-yl)boronic acid-based inhibitors targeting the enzyme dihydroorotate dehydrogenase (DHODH). The results showed that these compounds exhibited potent inhibitory activity against DHODH, making them promising candidates for further development as antiproliferative agents.

Beyond enzyme inhibition, (3-methylfuran-2-yl)boronic acid has also been used in the design of prodrugs for improved pharmacokinetic properties. Prodrugs are inactive derivatives that are converted into active drugs within the body through metabolic processes. By incorporating a boronic acid moiety into prodrug designs, researchers have been able to enhance solubility and stability, leading to better drug delivery profiles.

Safety Considerations and Handling

In terms of environmental impact, (3-methylfuran-2-yl)boronic acid should be disposed of according to local regulations governing hazardous waste management. Proper disposal methods help prevent contamination and ensure environmental safety.

Conclusion

In conclusion, (3-methylfuran-2-yl)boronic acid (CAS No. 1002128-98-4) is a valuable compound with a wide range of applications in medicinal chemistry. Its unique structural features and reactivity make it an attractive building block for the synthesis of complex molecules and pharmaceutical intermediates. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemical and pharmaceutical research.

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